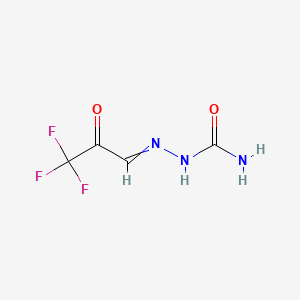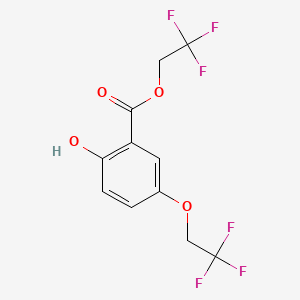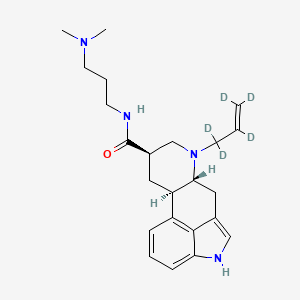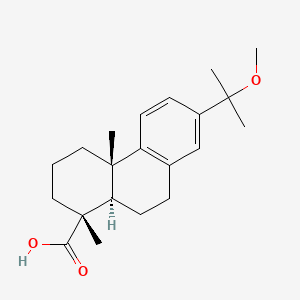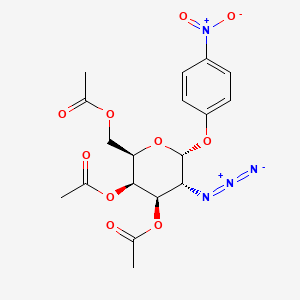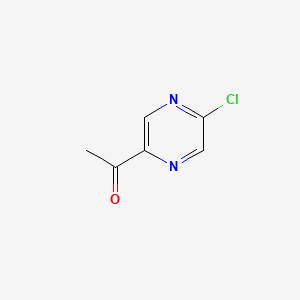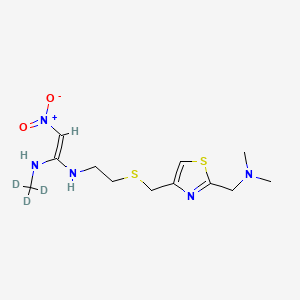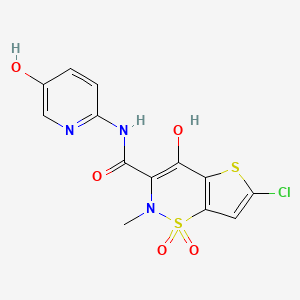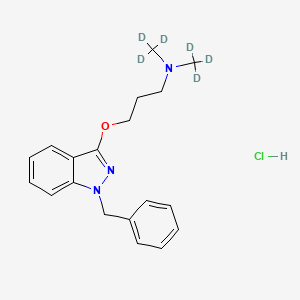
盐酸苯西达明-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzydamine-d6 Hydrochloride is a labeled version of Benzydamine . It is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic, analgesic, and antipyretic properties .
Molecular Structure Analysis
The molecular formula of Benzydamine-d6 Hydrochloride is C19H18D6ClN3O . The molecular weight is 351.90 . The structure of Benzydamine is different from traditional aspirin-like NSAIDs, which facilitates its mechanism of action as an effective locally-acting NSAID with local anesthetic and analgesic properties .Chemical Reactions Analysis
Benzydamine Hydrochloride has been analyzed using high-performance liquid chromatography for its impurities . The method allows the quantitative determination of benzydamine hydrochloride and its impurities .Physical And Chemical Properties Analysis
The molecular weight of Benzydamine-d6 Hydrochloride is 351.90 . It is a solid substance . The chemical formula is C19H18D6ClN3O .科学研究应用
药理学综述及应用
苯西达明是一种非甾体抗炎药,因其独特的药理特性而备受关注,主要用于治疗炎性疾病。Cioli、Corradino 和 Scorza Barcellona (1985) 的一项全面综述强调了苯西达明在原发性炎症中比风湿性疾病中疗效更佳,将其与阿司匹林类药物区分开来。它展示了其对疼痛和水肿的显著作用,归因于其在炎症灶内的局部机制。该综述讨论了其化学、药代动力学和生化特性,为理解其独特的治疗潜力和超出传统 NSAID 的应用领域提供了基础,尤其是在局部制剂中增强镇痛和抗炎作用 苯西达明的药理学数据综述。
药物开发和毒理学
苯西达明的代谢物及其药代动力学和毒理学在新精神活性物质 (NPS) 的背景下至关重要。Nugteren-van Lonkhuyzen 等人 (2015) 的综述将苯西达明衍生物置于 NPS 的更广泛类别中,讨论了它们的临床效果、与安非他明和 MDMA 等既定药物的相似性以及相关的健康风险。它强调了了解这些化合物的药效学和毒理学对于更安全的临床应用的重要性,并突出了分析限制、错误标记和药物反应的个体差异带来的挑战。该综述还提出了对早期立法采取战略性方法,并需要共同努力以识别和减轻与 NPS(包括苯西达明衍生物)相关的潜在健康风险 新精神活性物质 (NPS) 的药代动力学、药效学和毒理学:2C-B、4-氟安非他明和苯并呋喃。
作用机制
Target of Action
Benzydamine-d6 Hydrochloride, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflammatory cell types and mediators, inhibiting the synthesis and release of pro-inflammatory mediators .
Mode of Action
Unlike traditional aspirin-like NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base . It demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . Furthermore, its antinociceptive action is due to CB1R stimulation .
Biochemical Pathways
Benzydamine-d6 Hydrochloride can decrease TNF-α, IL-1β and prostaglandin synthesis, also inhibiting leukocyte-endothelial interactions, neutrophil degranulation, vasodilation and vascular permeability . These biochemical pathways are crucial in the inflammatory response, and their modulation by benzydamine leads to its anti-inflammatory and analgesic effects.
Pharmacokinetics
It is most frequently employed as a locally acting analgesic and anti-inflammatory treatment . As a weak base, it has various physicochemical properties that facilitate its mechanism of action . .
Result of Action
The molecular and cellular effects of benzydamine’s action include a decrease in action potential firing frequency, an increase in rheobase, and an increase in afterhyperpolarization (AHP) amplitude . These changes in neuronal excitability are thought to be related to the direct inhibition of Nav 1.8 and 1.9 channels, while the changes in AHP could relate with HCN or Kv7 channels modulation .
Action Environment
The action, efficacy, and stability of benzydamine can be influenced by various environmental factors. For instance, the presence of an inflammatory environment can enhance the potency of benzydamine . .
安全和危害
未来方向
Current recognized indications of Benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future research scenarios include exploring new applications such as oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
属性
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




